molecular formula C56H52N2O8S2 B565858 Raloxifene Dimer CAS No. 618902-12-8

Raloxifene Dimer

Cat. No.: B565858
CAS No.: 618902-12-8
M. Wt: 945.158
InChI Key: YRRTXEHIDQKSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raloxifene Dimer is a chemical reagent designed for research and laboratory use. Its parent compound, Raloxifene, is a well-characterized Selective Estrogen Receptor Modulator (SERM) that acts as an agonist on bone and lipid metabolism while functioning as an antagonist on breast and uterine tissues . The dimeric form may offer unique properties for investigating advanced SERM mechanisms, including studies on receptor dimerization, drug delivery systems, and the development of novel therapeutic agents. Researchers are exploring its potential in various fields, building upon the known anti-inflammatory and cytoprotective pathways associated with Raloxifene, such as the modulation of the heme-oxygenase (HO) system . This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

618902-12-8

Molecular Formula

C56H52N2O8S2

Molecular Weight

945.158

IUPAC Name

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2

InChI Key

YRRTXEHIDQKSOF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O

Synonyms

[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone

Origin of Product

United States

Chemical Synthesis and Characterization of Raloxifene Dimer and Its Analogs

Synthetic Methodologies for Direct Dimerization of Raloxifene (B1678788)

Raloxifene can undergo dimerization through oxidative coupling reactions or via enzymatic catalysis. These processes typically lead to the formation of homo-dimers, where two raloxifene molecules are joined.

Oxidative Coupling Reactions Leading to Raloxifene Homo-dimer Formation

Raloxifene is susceptible to oxidative coupling, a process often initiated by reactive species. These reactions typically involve the oxidation of raloxifene to phenoxy radical intermediates, which then undergo coupling to form dimers researchgate.nettandfonline.comtandfonline.com. Common systems that promote this type of dimerization include peroxynitrite, hydrogen peroxide in the presence of sodium nitrite, and metal catalysts like FeCl₃ researchgate.nettandfonline.comtandfonline.com. Horseradish peroxidase (HRP) has also been shown to directly oxidize raloxifene to dimers via phenoxyl radicals, even in the absence of exogenous hydrogen peroxide researchgate.net. The primary observed linkage in these oxidative processes is a carbon-carbon (C-C) bond, often formed at the C7 position of the benzothiophene (B83047) moiety, yielding a raloxifene homo-dimer tandfonline.comtandfonline.com.

Enzymatic Mediated Dimerization Processes (e.g., by CYP3A4, Horseradish Peroxidase)

Enzymatic catalysis plays a significant role in raloxifene dimerization. Cytochrome P450 3A4 (CYP3A4) is a key enzyme involved in the metabolism of raloxifene, leading to the formation of both C-C linked and ether-linked homo-dimers researchgate.netresearchgate.netresearchgate.net. The proposed mechanism for CYP3A4-mediated dimerization involves the simultaneous binding of two raloxifene molecules within the enzyme's active site, facilitating radical coupling researchgate.netnih.govresearchgate.net. While the relative abundance of the C-C coupled homodimer formed by CYP3A4 is estimated to be around 1%, CYP3A4/5 enzymes are considered efficient catalysts for such dimerization reactions tandfonline.comresearchgate.net.

Horseradish peroxidase (HRP) also catalyzes the dimerization of raloxifene, typically forming C-C linked homo-dimers (e.g., RD1), which are structurally distinct from those primarily formed by liver microsomes or CYP3A4 researchgate.netresearchgate.net. Other enzymes, such as CYP107S1 from Pseudomonas aeruginosa, have also been identified to metabolize raloxifene, resulting in the formation of various dimeric metabolites nih.gov.

Controlled Linker-Based Dimerization Strategies

While the literature extensively describes spontaneous or enzymatic dimerization leading to homo-dimers, direct chemical synthesis of raloxifene dimers using controlled linker strategies is less detailed in the provided sources. The focus tends to be on the formation of homo-dimers from a single raloxifene molecule through oxidative or enzymatic pathways. However, general synthetic strategies for creating dimeric or multivalent structures, often involving linker molecules, are employed in the development of raloxifene analogs, as discussed in the following section.

Synthesis of Novel Dimeric and Multivalent Raloxifene Analogs

Beyond the direct dimerization of raloxifene, researchers have explored strategies to synthesize novel dimeric and multivalent raloxifene analogs by chemically linking raloxifene scaffolds or their derivatives. These approaches aim to modulate the biological properties of raloxifene.

Strategies for Introducing Dimeric Linkers to Raloxifene Scaffolds

The synthesis of dimeric and multivalent raloxifene analogs involves the strategic introduction of linker molecules to connect two or more raloxifene units. This can be achieved through various chemical modifications of the raloxifene scaffold. For instance, alkylation reactions, such as using 1,2-dibromoethane, have been employed in the synthesis of raloxifene-based SERMs, which can serve as precursors for dimeric structures core.ac.uk. General synthetic methodologies like palladium-catalyzed cross-coupling reactions are also applicable for constructing more complex dimeric architectures organicdivision.org. In broader drug delivery contexts, linker strategies often involve cleavable or non-cleavable units, which can be short, long, flexible, or rigid, to connect targeting moieties with payloads mdpi.comjustia.com. While specific examples of engineered raloxifene dimers using pre-designed linkers are not extensively detailed in the provided snippets, the principles of linker chemistry are well-established for creating multivalent compounds.

Targeted Modifications for Modulating Dimeric Properties

The type of linkage formed between raloxifene units significantly influences the properties of the resulting dimers. For example, distinguishing between C-C linked homo-dimers and ether-linked homo-dimers is crucial, as these structural differences can affect their interaction with biological targets and their metabolic fate researchgate.netresearchgate.net. The enzymatic origin of the dimer (e.g., CYP3A4 vs. HRP) also dictates the predominant linkage type and thus modulates the dimeric properties researchgate.net. While specific modifications like the introduction of bipyridine moieties were not explicitly found in relation to raloxifene dimers in the provided search results, the general approach to modulating dimeric properties involves altering the linkage chemistry and the structural arrangement of the coupled units.

Compound and Enzyme List

Raloxifene

Raloxifene Dimer

Raloxifene Homo-dimer

RD1, RD2, RD3, RD4 (Specific this compound metabolites)

Cytochrome P450 3A4 (CYP3A4)

Horseradish Peroxidase (HRP)

CYP107S1

Structural and Conformational Analysis of Raloxifene Dimer

Three-Dimensional Structure Elucidation of Isolated Raloxifene (B1678788) Dimer

The Raloxifene Dimer is recognized as a process-related impurity that can form during the manufacturing of Raloxifene. mdpi.comnih.gov Its definitive chemical structure has been identified as (6,6'-Dihydroxy-2,2'-bis(4-hydroxyphenyl)-[7,7'-bibenzo[b]thiophene]-3,3'-diyl)bis((4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone). cleanchemlab.com

The elucidation of this structure has been primarily accomplished through a combination of spectroscopic techniques. Mass spectrometry (MS) has been instrumental in determining the molecular weight of the dimer, which is 945.15 g/mol , corresponding to the molecular formula C₅₆H₅₂N₂O₈S₂. cleanchemlab.com High-resolution mass spectrometry provides further confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in confirming the connectivity of the atoms within the molecule. While detailed public records of the complete 1D and 2D NMR spectral assignments are not extensively available, Certificates of Analysis for reference standards of the this compound impurity confirm that the ¹H-NMR and mass spectral data are consistent with the proposed chemical structure. cleanchemlab.com The characterization of this and other synthesis-related impurities is a standard practice in pharmaceutical quality control. mdpi.comnih.gov Studies focused on identifying such impurities often involve isolation via preparative High-Performance Liquid Chromatography (HPLC) followed by characterization using techniques like LC-MS and NMR. nih.gov

While spectroscopic methods confirm the chemical formula and atom connectivity, a definitive three-dimensional crystal structure from X-ray crystallography for the isolated synthetic this compound impurity has not been widely reported in publicly accessible scientific literature. The available data confirm its identity as a dimer, but detailed bond angles and lengths in a solid-state 3D structure remain an area for further public research.

Physicochemical Properties of this compound
IdentifierValue
Chemical Name(6,6'-Dihydroxy-2,2'-bis(4-hydroxyphenyl)-[7,7'-bibenzo[b]thiophene]-3,3'-diyl)bis((4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone)
Molecular FormulaC₅₆H₅₂N₂O₈S₂
Molecular Weight945.15 g/mol
CAS Number618902-12-8

Conformational Preferences and Flexibility of the Dimeric Ligand

Direct experimental or computational studies on the conformational preferences and flexibility of the specific this compound impurity are not widely available in peer-reviewed literature. However, insights can be drawn from research on analogous bivalent Raloxifene ligands, which consist of two Raloxifene molecules connected by flexible tethers. nih.gov These studies are highly relevant as they explore the conformational behavior of two linked Raloxifene units.

Key factors influencing the conformational landscape of the this compound include:

Rotation around the bibenzothiophene bond: The central C-C bond connecting the two monomeric units will have a specific rotational barrier, leading to preferred dihedral angles that minimize steric hindrance between the two large, planar benzothiophene (B83047) systems.

Flexibility of the ethoxy-piperidine side chains: These side chains possess multiple rotatable bonds, allowing them to adopt a wide range of conformations. The spatial arrangement of these chains is critical as they contain a key pharmacophoric element—the basic nitrogen of the piperidine (B6355638) ring. nih.gov

Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonding between the hydroxyl groups and the ether or carbonyl oxygens, or π-stacking between the aromatic rings, could stabilize certain folded conformations.

Computational modeling and simulation would be required to fully map the potential energy surface of the this compound and identify its low-energy, preferred conformations. Such studies would reveal the degree of flexibility in the molecule and the probability of it adopting specific spatial arrangements in solution.

Key Rotatable Bonds Influencing this compound Conformation
Bond DescriptionPotential Conformational Impact
C7-C7' bond of the bibenzothiophene coreDetermines the relative orientation of the two Raloxifene monomer units.
Aryl-C=O bondInfluences the positioning of the carbonyl group and the attached ethoxy-piperidine moiety.
O-CH₂ and CH₂-CH₂ bonds in the ethoxy side chainAllows for significant flexibility, enabling the piperidine ring to access a large conformational space.
N-CH₂ bond of the piperidine ringAffects the orientation of the piperidine ring itself.

Influence of Dimerization on the Spatial Orientation of Key Pharmacophores

The biological activity of Raloxifene is dependent on the specific three-dimensional arrangement of its key pharmacophoric features, which interact with the estrogen receptor. These features include the two phenolic hydroxyl groups and the basic nitrogen atom in the piperidine ring. nih.gov Dimerization inherently alters the spatial relationship and potential accessibility of these critical groups.

The formation of the C7-C7' bond creates a single, larger molecule where the pharmacophores of two Raloxifene units are held in a specific spatial relationship to one another. The rigidity or flexibility of the central bibenzothiophene linkage directly impacts how these pharmacophores are presented.

Restricted Pharmacophore Presentation: Compared to two independent Raloxifene molecules, the dimer has significantly reduced translational and rotational freedom. The distance and relative orientation between the pharmacophores of one monomeric unit and the other are constrained.

Potential for Shielding: Depending on the preferred conformation of the dimer, it is possible for one monomeric unit to sterically hinder or "shield" the key pharmacophoric groups of the other unit. Studies on bivalent ligands have shown that folded conformations can shield the binding moieties, potentially affecting their interaction with target receptors. nih.gov

Altered Interaction Profile: The presence of two sets of pharmacophores in a single molecule could lead to different modes of interaction with biological targets. While the this compound is considered an impurity, understanding its pharmacophore presentation is important for assessing any potential off-target or altered biological activity. The fixed, albeit potentially flexible, orientation of the pharmacophores in the dimer presents a distinct interaction surface compared to the monomeric drug.

In essence, dimerization transforms the spatial problem from two independent molecules to a single entity with a more complex and constrained set of available pharmacophore orientations. The precise impact of this change depends heavily on the dimer's preferred three-dimensional conformation in a biological environment.

Molecular Interactions and Receptor Engagement of Raloxifene Dimer

Binding Studies with Estrogen Receptor Subtypes (ERα and ERβ)

The interaction of raloxifene (B1678788) dimers with the two main estrogen receptor subtypes, ERα and ERβ, is a critical determinant of their biological activity. These subtypes have different tissue distributions and can mediate distinct, sometimes opposing, physiological effects. nih.govmdpi.com

The binding affinity of bivalent ligands is intricately linked to the length and flexibility of the spacer connecting the two monomeric units. researchgate.net Studies on bivalent ligands derived from the SERM hydroxytamoxifen (OHT), which is structurally related to raloxifene, have shown a distinct relationship between spacer length and binding affinity for both ERα and ERβ. researchgate.net These findings suggest that two different binding modes can occur: an intermolecular mode where the ligand bridges two separate ER units in a dimer, and an intramolecular mode where both binding sites of the bivalent ligand interact with a single ER monomer. researchgate.net

For bivalent antagonists, binding affinities were found to have two optimal spacer lengths, suggesting the operation of these distinct intermolecular and intramolecular binding modes to ER dimers. researchgate.net While specific affinity values for raloxifene dimers are not detailed in the provided texts, the principles derived from closely related bivalent SERMs are applicable. The design of these compounds leverages the concept that bridging two ER ligand-binding domains (LBDs) could create exceptionally high-affinity interactions. nih.gov The relative binding affinity of monomeric raloxifene itself is similar to that of the natural ligand estradiol (B170435). drugbank.comnih.gov

Table 1: Binding Characteristics of Bivalent SERM Ligands

Ligand Type Key Structural Feature Observed Binding Behavior Implied Binding Mode Reference
Bivalent Antagonist (OHT-based) Flexible Spacers (7-47Å) Two affinity maxima at specific spacer lengths (14Å and 29Å) for both ERα and ERβ. Suggests two distinct optimal geometries for binding: intermolecular and intramolecular. researchgate.net
Bivalent Raloxifene Ligands (BRLs) Two Raloxifene units linked by a spacer Designed to bridge two ER-LBDs to stabilize the dimer. Primarily intermolecular, to enforce a specific dimer conformation. nih.gov

Allosteric Modulation of Estrogen Receptors by Dimeric Ligands

Ligand binding induces conformational changes that are transmitted through the receptor structure, a process known as allostery. Recent studies have revealed that even with identical monomers, ERα homodimers can exhibit asymmetric allostery, where the binding of a ligand to one subunit influences the conformation and ligand-binding pose of the partner subunit. pnas.orgpnas.org Some flexible ligands can even induce a "receptor conformational heterodimer," where each genetically identical monomer adopts a different conformation. pnas.orgpnas.org

A bivalent raloxifene ligand represents an ultimate tool for allosteric modulation. By physically tethering the two monomers, it imposes a significant constraint on the dimer's conformational freedom. nih.gov This can stabilize a unique, symmetric conformation. For instance, molecular dynamics simulations of monomeric raloxifene show it communicates a direct and symmetrical allosteric route across the dimer interface. pnas.org A bivalent ligand would reinforce this symmetrical communication, potentially leading to a more uniform and stable receptor state. This enforced conformation is critical for dictating the receptor's interaction with coregulatory proteins. annualreviews.org

Interaction with Coregulator Proteins (Coactivators and Corepressors)

The tissue-selective actions of SERMs like raloxifene are determined by the specific conformation the receptor adopts upon binding, which in turn dictates whether it recruits transcriptional coactivators or corepressors. doctorlib.orgresearchgate.net The agonistic or antagonistic effect of the raloxifene-ER complex depends on the recruitment of these coregulator proteins to the target gene promoters. drugbank.com

The binding of an agonist like estradiol typically positions helix 12 of the ER's ligand-binding domain in a way that creates a binding surface for coactivators, such as those from the SRC family. nih.govoup.com In contrast, the bulky side chain of an antagonist like raloxifene sterically hinders this movement of helix 12. doctorlib.orgnih.govnih.gov This prevents the formation of the coactivator binding site and instead may reposition helix 12 into the cleft, blocking coactivator recruitment and promoting the binding of corepressors like NCoR1 (nuclear receptor corepressor 1) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor). annualreviews.orgnih.govnih.gov Specifically, raloxifene has been shown to promote the interaction of ERα with the corepressor NCoR1. annualreviews.orgnih.gov

A raloxifene dimer would stabilize a conformation that is profoundly antagonistic. By locking the dimer into a state where both helix 12 regions are displaced, it would present a stable surface for corepressor binding while simultaneously preventing coactivator interaction on both subunits. This could result in a more complete and potent antagonism compared to its monomeric counterpart.

Effects on DNA Binding to Estrogen Response Elements (ERE) and other Regulatory Sequences

The binding of the Raloxifene-estrogen receptor (ER) dimer complex to DNA is a critical step in the modulation of gene expression. This process is not uniform and is influenced by the specific DNA sequences in the promoter regions of target genes, leading to tissue-selective agonist or antagonist effects.

The classical pathway of estrogen action involves the binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs). bioscientifica.com Both 17β-estradiol and Raloxifene have been shown to increase the binding of estrogen receptor alpha (ERα) to EREs, which suggests a ligand-dependent dimerization is a prerequisite for this interaction. nih.gov However, the influence of these ligands on the binding of estrogen receptor beta (ERβ) to EREs is less pronounced. nih.gov Unliganded ERα is thought to bind to DNA as a monomer, while the presence of 17β-estradiol or Raloxifene promotes the formation of homodimers that interact with the ERE. nih.gov

Beyond the classical ERE, the Raloxifene-ER complex can interact with other regulatory sequences, leading to differential gene regulation. A notable example is the Activator Protein-1 (AP-1) binding site. bioscientifica.comnih.gov At AP-1 sites, Raloxifene can act as a partial agonist of ERα and a potent transcriptional activator of ERβ. acpjournals.org This is in contrast to 17β-estradiol, which has divergent effects on ERα- and ERβ-induced transcription at these sites. acpjournals.org In certain cancer cells, Raloxifene has been shown to activate AP-1 site-containing promoters in an ERα-dependent manner. nih.gov The mechanism involves Raloxifene promoting the binding of ERα to the promoter in a c-Fos-dependent manner, a component of the AP-1 transcription factor. nih.gov Interestingly, studies have shown that c-Fos and c-Jun N-terminal kinase 1 (JNK1) can be pre-bound to the promoter region before Raloxifene exposure. nih.gov

Furthermore, research has identified a distinct DNA target known as the Raloxifene Response Element (RRE). drugbank.comopenorthopaedicsjournal.com In bone tissue, the Raloxifene-ER complex, with the help of helper proteins, can activate gene transcription through this RRE, leading to estrogenic effects. openorthopaedicsjournal.com This interaction with the RRE is a key mechanism explaining how Raloxifene can mimic the effects of estrogen in non-reproductive tissues like bone. openorthopaedicsjournal.com For instance, Raloxifene is more potent than estradiol in stimulating the transforming growth factor-β3 (TGF-β3) gene promoter, an effect that does not require the DNA-binding domain of the ER, suggesting an alternative mechanism of action at this specific response element. drugbank.comoup.com

The ability of the Raloxifene-ER complex to interact with different DNA response elements, including EREs, AP-1 sites, and RREs, underscores the molecular basis for its tissue-selective effects. acpjournals.orgdrugbank.comoup.com The specific promoter context of a target gene dictates whether Raloxifene will act as an agonist or an antagonist. oup.com

Research Findings on this compound's DNA Binding

Regulatory Element Effect of Raloxifene-ER Dimer Binding Receptor Subtype(s) Involved Mechanism Outcome References
Estrogen Response Element (ERE) Increased binding to DNAERαLigand-dependent dimerizationModulation of classical estrogen-responsive genes nih.gov
Activator Protein-1 (AP-1) site Agonistic/Transcriptional activationERα, ERβTethering to AP-1 factors (e.g., c-Fos/c-Jun)Tissue-specific gene regulation nih.govacpjournals.org
Raloxifene Response Element (RRE) Transcriptional activationERInteraction with helper proteinsAgonistic effects in specific tissues (e.g., bone) drugbank.comopenorthopaedicsjournal.com
Transforming Growth Factor-β3 (TGF-β3) Promoter Potent stimulation of the promoterERDoes not require the DNA-binding domain of ERIncreased TGF-β3 expression drugbank.comoup.com

Computational Studies and Structure Activity Relationship Sar of Raloxifene Dimer

Molecular Docking and Ligand-Receptor Complex Prediction for Raloxifene (B1678788) Dimer

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For raloxifene, docking studies have been crucial in elucidating its interaction with the dimeric ligand-binding domain (LBD) of the estrogen receptor α (ERα).

Structural models of the dimeric human ERα bound to raloxifene have been derived from crystallographic data, such as that found in the Protein Data Bank (PDB code 1ERR). nih.gov These models are then refined using computational methods to predict the precise binding pose and key intermolecular interactions. nih.gov A critical interaction identified through these predictions is a strong hydrogen bond formed between the piperidine (B6355638) nitrogen of raloxifene's side chain and the side chain of the amino acid residue Aspartate-351 (Asp-351) within the ERα LBD. nih.govmdpi.com This interaction is believed to be a major determinant of raloxifene's high binding affinity. nih.gov

The docking pose reveals that this hydrogen bond forces the bulky side chain of raloxifene into a specific conformation that effectively shields and neutralizes the charged Asp-351 residue on the receptor's surface. nih.gov This steric hindrance is fundamental to the molecule's mechanism of action, as it displaces a key alpha-helix (helix 12) of the receptor, preventing the conformational changes necessary for co-activator recruitment and subsequent gene transcription. nih.govrcsb.org This predicted antagonist conformation is a hallmark of raloxifene's function in tissues like the breast. rcsb.org

Table 1: Key Predicted Interactions in the Raloxifene-ERα Dimer Complex
Interacting Moiety (Raloxifene)Interacting Residue (ERα)Type of InteractionPredicted Significance
Piperidine NitrogenAsp-351Hydrogen BondHigh binding affinity; stabilization of the antagonist conformation. nih.gov
Benzothiophene (B83047) CoreHydrophobic Pocket ResiduesHydrophobic Interactions (van der Waals)Anchoring the core of the molecule within the LBD. nih.gov
Bulky Side ChainHelix 12 RegionSteric HindrancePrevents agonist conformation; induces antagonist activity. nih.govrcsb.org
Hydroxyl GroupsVarious LBD residuesHydrogen BondsContribute to overall binding affinity and specificity. nih.gov

Molecular Dynamics Simulations of Raloxifene Dimer-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational fluctuations of the complex over time. MD simulations of the raloxifene-ERα dimer complex have been instrumental in validating docking predictions and understanding the dynamic behavior of the system.

In a typical MD simulation, the stability of the complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comresearchgate.net A stable RMSD value for the protein backbone and the ligand over the simulation time (e.g., 30 to 300 nanoseconds) indicates that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. mdpi.comresearchgate.net For instance, simulations of raloxifene bound to target proteins have shown stable RMSD values, confirming a valid and stable binding interaction. mdpi.comresearchgate.net

RMSF analysis provides insights into the flexibility of different parts of the protein. researchgate.net In the raloxifene-ERα complex, MD simulations show how the binding of the ligand stabilizes key regions, particularly the flexible priming loop that includes helix 12, reducing its conformational mobility. researchgate.net This stabilization of the antagonist conformation is a key aspect of raloxifene's mechanism. researchgate.net Furthermore, these simulations allow for the analysis of the persistence of crucial interactions, such as hydrogen bonds, over time, confirming the importance of contacts like the one with Asp-351. mdpi.com

Table 2: Typical Metrics from MD Simulations of Ligand-Receptor Complexes
MetricDescriptionInterpretation for a Stable Raloxifene-ERα Complex
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time. mdpi.comLow, stable RMSD values (~0.15–0.20 nm for the protein) indicate the complex is not undergoing major conformational changes and the ligand is stably bound. mdpi.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position. researchgate.netReduced RMSF in the ligand-binding pocket and helix 12 region indicates stabilization upon raloxifene binding. researchgate.net
Hydrogen Bond AnalysisTracks the number and duration of hydrogen bonds between the ligand and receptor. mdpi.comConsistent hydrogen bonding patterns (e.g., with Asp-351) throughout the simulation confirm the stability of key interactions. mdpi.com
Binding Free Energy (e.g., MM/PBSA)Calculates the free energy of binding for the ligand-receptor complex. nih.govA favorable (negative) binding free energy indicates a strong and spontaneous binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimeric Raloxifene Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For raloxifene, 4D-QSAR analyses have been applied to series of its analogs, such as 2-arylbenzothiophene derivatives, to understand the structural features required for high binding affinity to ERα and inhibition of cancer cell proliferation. mdpi.comnih.gov

In one such study, a series of 54 raloxifene analogs was analyzed. mdpi.com The conformations of each analog, sampled from molecular dynamics simulations, were used to build the QSAR models. nih.gov The models were developed using a training set of 41 compounds and validated with an external test set of 13 compounds, employing genetic algorithms (GA) and partial least squares (PLS) regression. mdpi.comnih.gov

The resulting 4D-QSAR models successfully predicted the potency of the compounds and provided insights consistent with the proposed mechanism of action for raloxifene. mdpi.com The models highlighted the critical importance of the piperidine side chain's orientation. mdpi.com This group is involved in the key hydrogen bond with Asp-351, and its proper alignment is essential for maximizing the potency of the analogs. mdpi.com Such QSAR studies provide a quantitative framework that can guide the design of new, more potent raloxifene analogs. nih.gov

Table 3: Summary of a 4D-QSAR Study on Raloxifene Analogs
ParameterDescription
Compound Series54 2-arylbenzothiophene derivatives based on the raloxifene scaffold. mdpi.com
Methodology4D-QSAR analysis using conformations from molecular dynamics simulations. nih.gov
Statistical ApproachGenetic Algorithms (GA) and Partial Least Squares (PLS) regression. mdpi.com
Model Validation"Leave-one-out" cross-validation and external validation with a test set. nih.gov
Key FindingThe orientation of the piperidine side chain is a crucial determinant of biological potency. mdpi.com
ApplicationQuantitative prediction of compound potency and support for the design of new analogs. mdpi.com

De Novo Design and Virtual Screening of Novel Dimeric Raloxifene Derivatives

Building on the insights from docking, MD, and QSAR studies, computational methods are employed to design new molecules (de novo design) or to search large compound libraries for promising candidates (virtual screening). These approaches aim to identify novel derivatives with improved properties, such as higher affinity or better selectivity for the dimeric estrogen receptor.

Structure-based virtual high-throughput screening (SB-VHTS) has been used to screen libraries of existing drugs to identify new uses for them, a strategy known as drug repurposing. nih.gov For example, raloxifene itself was identified as a novel ligand for a different receptor (PPARγ) through such a screening process, which then led to the synthesis and refinement of new benzothiophene derivatives. nih.gov This demonstrates the power of virtual screening to explore new biological activities for the raloxifene scaffold.

Ligand-based virtual screening uses the structure of a known active ligand, like raloxifene, as a template to search for similar molecules in large databases. semanticscholar.org This method, combined with molecular docking, can efficiently filter millions of compounds down to a manageable number for experimental testing. nih.gov The QSAR models developed for raloxifene analogs also serve as a powerful tool in this process, allowing for the in silico prediction of a newly designed compound's activity before it is synthesized, saving significant time and resources. mdpi.com

Understanding the Role of Dimer Structure in Functional Selectivity

The functional selectivity of raloxifene—acting as an antagonist in breast and uterine tissue while being an agonist in bone—is determined by the specific three-dimensional structure of the ligand-receptor dimer complex it forms. nih.govnih.gov Computational studies have been essential in deciphering the structural basis of this selectivity.

The key to raloxifene's antagonist activity lies in the conformation it imposes on the ERα dimer. illinois.edu As predicted by docking and confirmed by crystallography, the bulky side chain of raloxifene sterically hinders helix 12, forcing it into a position that blocks the binding surface for transcriptional co-activator proteins. nih.govrcsb.org Without co-activator binding, the estrogen-responsive genes are not transcribed, resulting in an antagonist effect. nih.gov

Conversely, in bone, the mechanism may involve different protein interactions or pathways. Some research suggests that raloxifene's beneficial effects on bone mechanical properties may be partially independent of the estrogen receptor, involving direct interactions with the bone matrix itself. nih.gov Structure-activity studies have shown that the basic side chain of raloxifene is instrumental in this interaction. nih.gov The ability of raloxifene to induce distinct conformational changes in the ER dimer upon binding is the molecular foundation of its tissue-specific gene regulation and its classification as a Selective Estrogen Receptor Modulator (SERM). rcsb.orgillinois.edu Small chemical modifications to the raloxifene structure can tune these conformational effects, leading to derivatives with different cellular effects, further highlighting the delicate relationship between the dimer structure and its functional output. rcsb.org

Table 4: Correlation of Dimer Structure and Functional Selectivity
Structural Feature of Raloxifene-ERα ComplexFunctional ConsequenceTissue-Specific Outcome
Displacement of Helix 12 by the bulky side chain. nih.govrcsb.orgBlocks the co-activator binding groove (AF-2). nih.govAntagonism in breast and uterine tissue. rcsb.org
Stabilization of a unique "antagonist" conformation of the dimer. illinois.eduRecruitment of co-repressor proteins.Inhibition of estrogen-dependent cell proliferation. mdpi.com
Interaction of the piperidine side chain with bone matrix. nih.govPotential for ER-independent effects on bone mechanical properties. nih.govAgonism (or partial agonism) in bone, contributing to anti-osteoporotic effects. nih.gov

Mechanistic Investigations of Raloxifene Dimer at the Cellular Level

Molecular Pathways Affected by Raloxifene (B1678788) Beyond Estrogen Receptor Modulation

While raloxifene's primary mechanism involves interacting with estrogen receptors (ERα and ERβ), it also engages in pathways independent of ER modulation, highlighting its multifaceted cellular impact.

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Pathways

Emerging research indicates that raloxifene can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR) researchgate.netnih.gov. The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune responses, and cellular differentiation researchgate.netbioprocessonline.com. Raloxifene's activation of AhR has been demonstrated to induce apoptosis in estrogen receptor-negative cancer cells, suggesting an AhR-dependent anticancer mechanism researchgate.netnih.gov. This interaction involves the formation of an AhR::ARNT heterodimer complex, which then binds to xenobiotic-responsive elements (XREs) in gene promoters, initiating transcriptional changes researchgate.netmdpi.com. The specific structural features of raloxifene are critical for its AhR-activating properties, and studies have identified analogs with enhanced AhR transcriptional activity researchgate.netnih.gov. The interplay between AhR and other signaling pathways, such as TGF-β, PI3K/AKT/mTOR, and NF-κB, further complicates its role in cellular processes, including cancer development mdpi.commdpi.com.

Gene Expression Profiling and Transcriptional Regulation in Response to Dimeric Raloxifene

Raloxifene influences gene expression through both ER-dependent and potentially ER-independent pathways. When raloxifene binds to the ER, it induces a conformational change that facilitates receptor dimerization and subsequent binding to Estrogen Response Elements (EREs) on target gene promoters frontiersin.orgdrugbank.comnih.gov. This process initiates gene transcription, leading to tissue-specific effects. For instance, in bone, raloxifene promotes the expression of genes involved in bone matrix formation, such as alkaline phosphatase and osteocalcin (B1147995) drugbank.com. Conversely, in breast tissue, it acts as an antagonist, attenuating the expression of genes that drive estrogen-dependent proliferation drugbank.com.

Studies have also indicated that raloxifene can regulate gene expression via non-classical, ERE-independent pathways, potentially involving transcription factors like AP-1 bioscientifica.com. Gene expression profiling studies have revealed that raloxifene can induce genes associated with cell death and negative cell regulation in the uterus, contrasting with estrogen's effects on genes related to catalysis and metabolism capes.gov.br. The precise transcriptional targets and regulatory mechanisms can vary depending on the cell type and context, underscoring the complexity of raloxifene's genomic actions bioscientifica.combioscientifica.com.

Receptor Localization and Intracellular Trafficking Modulation

Upon binding to its ligand, the estrogen receptor undergoes a series of conformational changes and intracellular movements that are critical for its function. Raloxifene, as an ER ligand, influences these processes. After binding, raloxifene induces a conformational change in the ER, leading to the dissociation of heat shock proteins (HSPs) and promoting ER dimerization frontiersin.orgdrugbank.comnih.gov. This dimerization is a prerequisite for the translocation of the ER complex into the nucleus frontiersin.orgdrugbank.comglowm.com.

Interestingly, raloxifene has been observed to specifically translocate ERα into the nucleoli in breast cancer cell lines, a phenomenon not seen with estradiol (B170435) (E2) in other tissues nih.gov. This nucleolar translocation appears to be a key event in raloxifene-induced growth repression of mammary gland cells and is dependent on helix 12 of the ERα nih.gov. Furthermore, molecular dynamics simulations suggest that ER dimerization can significantly alter ligand dissociation pathways, implying that the quaternary state of the receptor, influenced by ligands like raloxifene, plays a role in regulating ligand release nih.gov.

Signaling Cascade Alterations Induced by Raloxifene Dimer

Raloxifene can modulate various intracellular signaling cascades, contributing to its diverse cellular effects. Beyond the classical ER-mediated genomic signaling, raloxifene has been shown to engage in nongenomic pathways. For example, it can activate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and antioxidant defense mdpi.com. In the context of neuroprotection, raloxifene's inhibition of PDI leads to reduced NOS dimerization and nitric oxide accumulation, impacting downstream signaling related to oxidative stress d-nb.info.

Raloxifene also impacts the JAK/STAT3 pathway, inhibiting IL-6-induced STAT3 phosphorylation, which is a critical step in cell proliferation and migration signaling oncotarget.com. This inhibition leads to apoptosis and reduced cell viability in liver cancer cells oncotarget.com. Additionally, raloxifene has been implicated in modulating NF-κB signaling, potentially by decreasing its transcriptional activity, activation, nuclear translocation, and DNA binding, which could contribute to its anti-inflammatory and antitumor effects researchgate.net. The interaction of raloxifene with the AhR also suggests potential cross-talk with other signaling pathways, including TGF-β, PI3K/AKT/mTOR, and Wnt5a/b-β-catenin, further expanding its influence on cellular signaling networks mdpi.commdpi.com.

Q & A

Q. What methodological approaches are recommended for optimizing the solubility and bioavailability of Raloxifene Dimer in preclinical formulations?

Raloxifene’s low oral bioavailability (2%) necessitates formulation strategies such as cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. Experimental designs like the Box-Behnken model can statistically optimize variables such as phospholipid concentration, surfactant ratio, and sonication time to improve transdermal flux (e.g., achieving 6.5 µg/cm²/hr) and entrapment efficiency (91%) in nanotransfersomes . Physicochemical characterization via differential scanning calorimetry (DSC) and confocal microscopy further validates skin permeation depth (~160 µm) .

Q. Which analytical techniques ensure precise quantification of this compound and its impurities in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with strict resolution criteria (NLT 2.0 between Raloxifene and related compounds) and tailing factor limits (NMT 2.0) is critical. Buffered mobile phases (e.g., triethylamine-acetonitrile) and column temperatures (25°C) improve peak separation, while validation parameters like relative standard deviation (NMT 0.7%) ensure reproducibility .

Advanced Research Questions

Q. How do ligand-induced conformational heterodimers of estrogen receptors (ERs) mediate this compound’s allosteric signaling?

Molecular dynamics simulations (MDS) reveal that Raloxifene stabilizes asymmetric ERα homodimers, where one monomer adopts an antagonist-like conformation (h11 shifted away from h12) while the other retains agonist-like positioning. This heterodimerization disrupts intermolecular hydrogen bonds (e.g., R515–N519) across the dimer interface, altering allosteric communication. Distance metrics (e.g., L525–L525 < 0.5 Å vs. ~1.5 Å in other ligands) and correlated motion networks highlight ligand-specific signaling pathways .

Q. What mechanisms underlie the sex-specific efficacy of this compound in neuroprotective and oncologic contexts?

In schizophrenia-spectrum disorders (SSD), Raloxifene improves negative symptoms and working memory exclusively in women, likely due to estrogen receptor β (ERβ) modulation and neuroprotective effects . Conversely, in pancreatic adenocarcinoma (PDAC), Raloxifene suppresses ERβ/IL-6/STAT3 signaling, reducing tumor growth and metastases in vivo. Silencing ERβ (but not ERα) reverses these effects, suggesting isoform-specific therapeutic targeting .

Q. How does this compound’s inhibition of L-type calcium channels impact cardiac tissue contractility?

Raloxifene acutely suppresses ventricular myocyte contractility by inhibiting L-type Ca²⁺ currents (IC₅₀ ~10 µM), shortening action potential duration and reducing Ca²⁺ transient amplitude. These effects are estrogen receptor-independent, as co-incubation with ICI 182,780 (ER antagonist) does not reverse suppression. This Ca²⁺ channel antagonism raises concerns for cardiotoxicity in preclinical models .

Q. How can conflicting clinical data on this compound’s fracture prevention efficacy be reconciled with its molecular mechanisms?

While Raloxifene increases spine BMD and reduces vertebral fractures in postmenopausal women, its limited efficacy in hip fracture prevention (vs. bisphosphonates) may stem from renal function-dependent pharmacokinetics. Post hoc analyses suggest enhanced hip BMD effects in mild-to-moderate CKD, but data in advanced CKD remain sparse. Methodological biases in small studies further complicate interpretation .

Methodological Considerations

  • Experimental Design : Use response surface methodologies (e.g., Box-Behnken) to optimize formulation variables .
  • Data Contradiction Analysis : Compare sex-stratified clinical outcomes (e.g., SSD studies) with in vitro ER isoform silencing results to isolate mechanistic drivers .
  • Safety Profiling : Incorporate MDS and electrophysiology assays to evaluate off-target effects (e.g., cardiac Ca²⁺ channel inhibition) early in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.